

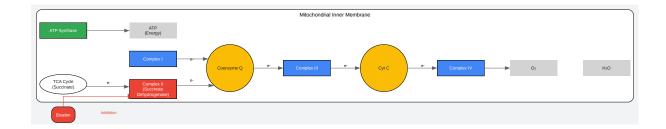
Toxicological and Ecotoxicological Profile of Bixafen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bixafen	
Cat. No.:	B1247100	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Introduction


Bixafen is a fungicide belonging to the pyrazole-carboxamide chemical class, developed to control a broad spectrum of fungal diseases in various cereal crops.[1][2] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[3][4] As an SDHI (Succinate Dehydrogenase Inhibitor), **bixafen** disrupts the fungal pathogen's energy supply, thereby preventing its growth and proliferation.[3] While effective, its widespread use necessitates a thorough understanding of its toxicological and ecotoxicological profile to assess potential risks to non-target organisms and the environment. This guide provides a comprehensive technical overview of **bixafen**'s properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

Bixafen's fungicidal activity is derived from its ability to inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][4] This enzyme is crucial for cellular respiration, as it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool. By blocking this step, **bixafen** effectively halts ATP production, leading to a depletion of cellular energy and ultimately, the death of the fungal cell.[3] The SDH enzyme is highly conserved across species,

which raises the potential for off-target effects in non-target organisms, including mammals and various wildlife.[4]

Click to download full resolution via product page

Bixafen inhibits Complex II of the mitochondrial respiratory chain.

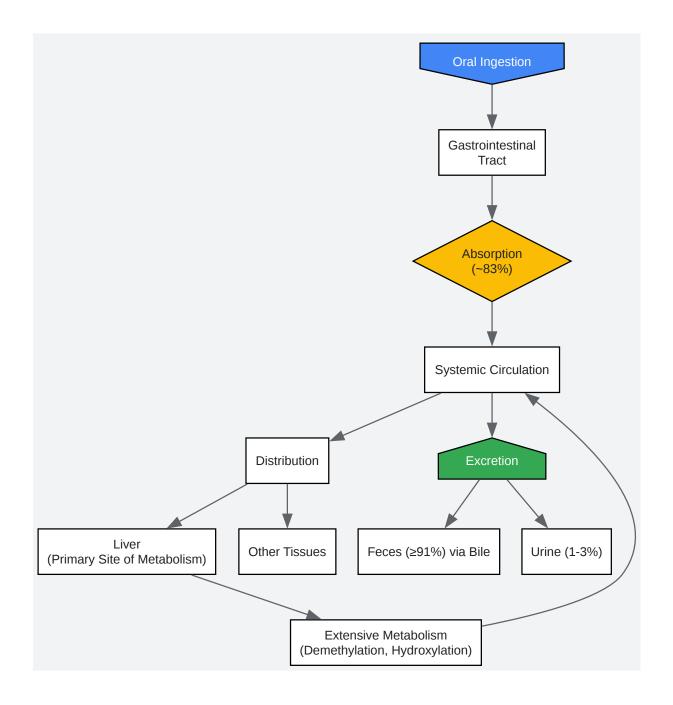
Mammalian Toxicology

Studies on mammalian species are crucial for human health risk assessment. The primary target organs for **bixafen** following repeated administration are the liver and, in some species, the thyroid.[5][6][7]

Pharmacokinetics: ADME Profile

In studies on rats, bixafen demonstrated rapid absorption and extensive metabolism.

- Absorption: Following oral administration, absorption is rapid, accounting for at least 83% of the administered dose.[5]
- Distribution: Radioactivity is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.[5] There is no evidence of significant retention



in tissues.[1]

- Metabolism: Bixafen undergoes extensive metabolism, with over 30 metabolites identified.
 The primary metabolic pathways include demethylation, hydroxylation of the parent compound, and subsequent conjugation with glucuronic acid or glutathione.[5]
- Excretion: Elimination is rapid and occurs mainly via the feces (≥ 91%), with minor elimination through urine.[5] Extensive biliary excretion (up to 83%) has been demonstrated.
 [5]

Click to download full resolution via product page

Simplified ADME pathway for **Bixafen** in mammals.

Acute Toxicity

Bixafen exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor as a dermal sensitizer.[1][6]

Endpoint	Species	Value	Reference
Oral LD50	Rat	>2000 mg/kg bw	[1][5]
Dermal LD50	Rat	>2000 mg/kg bw	[1][5]
Inhalation LC50 (4h)	Rat	>5.38 mg/L	[1][5]
Skin Irritation	Rabbit	Not irritating	[1][5]
Eye Irritation	Rabbit	Not irritating	[1][5]
Dermal Sensitization	Mouse	Not a sensitizer	[1][5]

Long-Term Toxicity and Carcinogenicity

The primary target organ in long-term studies across mice, rats, and dogs is the liver, with effects including increased liver weight and hepatocellular hypertrophy, often indicative of microsomal enzyme induction.[5][6][8]

Study	Species	NOAEL	Key Effects at LOAEL	Reference
24-Month Chronic/Carcinog enicity	Rat	2.0 mg/kg bw/day	Liver and thyroid effects (e.g., increased cholesterol, colloid alteration).	[5]
78-Week Carcinogenicity	Mouse	6.7 mg/kg bw/day	Thyroid effects (follicular cell hyperplasia) and liver toxicity.	[5]

Bixafen did not produce treatment-related tumors in long-term studies with rats and mice and is classified as "not likely to be carcinogenic to humans".[5][6][9] Furthermore, an extensive battery of in vitro and in vivo assays showed no evidence of genotoxicity.[5][6]

Reproductive and Developmental Toxicity

Bixafen is not considered a reproductive toxicant. Developmental effects were observed, but only at doses that also induced maternal toxicity or at levels where clear NOAELs could be established.[5][6]

Study Type	Species	NOAEL	Value (mg/kg bw/day)	Reference
2-Generation Reproduction	Rat	Parental Toxicity	26.4	[5]
Offspring Toxicity	26.4	[5]	_	
Reproductive Toxicity	169.2 (highest dose)	[5]		
Developmental	Rat	Maternal Toxicity	20	[5]
Embryo/Fetal Toxicity	20	[5]		
Developmental	Rabbit	Maternal Toxicity	25	[5]
Embryo/Fetal Toxicity	25	[5]		

Human Health Reference Values

Based on the toxicological data, regulatory bodies have established the following reference values for human health risk assessment.

Reference Value	Value	Basis	Reference
Acceptable Daily Intake (ADI)	0.02 mg/kg bw/day	NOAEL of 2.0 mg/kg bw/day from the 24- month rat study with a 100-fold safety factor.	[5][7][10]
Acute Reference Dose (ARfD)	0.2 mg/kg bw/day	NOAEL of 20 mg/kg bw/day from the rat developmental toxicity study with a 100-fold safety factor.	[5][10]

Ecotoxicology

The ecotoxicological profile of **bixafen** indicates varying levels of risk to different non-target species, with aquatic organisms being particularly sensitive.

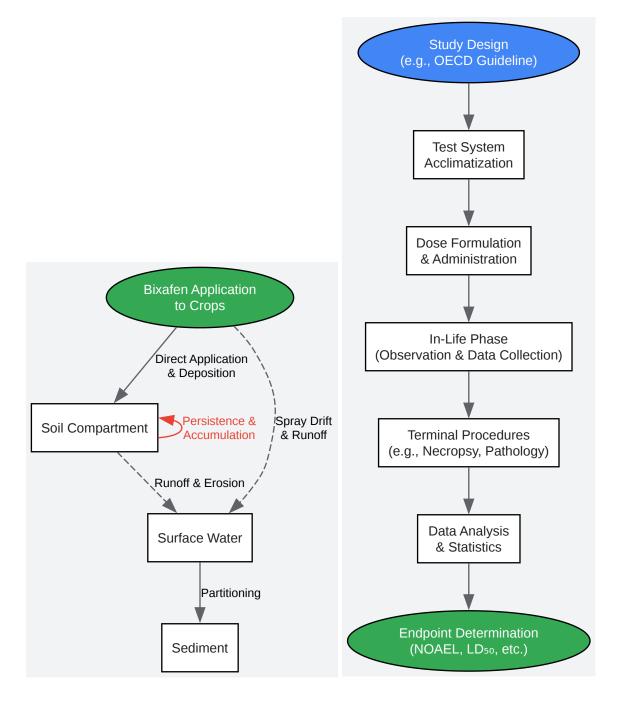
Toxicity to Terrestrial Organisms

Bixafen generally shows low toxicity to terrestrial vertebrates and honey bees. The risk to earthworms from the active substance alone is low, though formulated products may present a greater risk.[9][11]

Organism	Endpoint	Value	Toxicity Classification	Reference
Birds	Acute Oral LD50	>2000 mg/kg bw	Practically non- toxic	[9]
Honey Bees	Acute Contact	>40 μ g/bee	Practically non- toxic	[9]
Acute Oral LD50	>48.6 μ g/bee	Practically non-toxic	[9]	
Earthworms (E. fetida)	56-day NOEC (Mortality)	≥400 mg/kg dws	Low toxicity	[11]

Toxicity to Aquatic Organisms

Bixafen is highly toxic to fish and moderately toxic to aquatic invertebrates and algae, making runoff and spray drift into water bodies a key concern.[2][9] Studies in zebrafish embryos have revealed developmental toxicity, including spinal curvature, pericardial edema, and delayed hatching.[12][13][14]


Organism	Endpoint	Value	Toxicity Classification	Reference
Fish (Freshwater)	Acute LC50 (96h)	37 μg/L (ppb)	Very highly toxic	[9]
Chronic NOEC	4.6 μg/L (ppb)	-	[9]	
Aquatic Invertebrates	Acute EC50 (48h)	550 μg/L (ppb)	Moderately toxic	[9]
Chronic NOEC	53.5 μg/L (ppb)	-	[9]	
Algae (Non- vascular)	IC50	15.94 μg/L (ppb)	Moderately toxic	[9]

Environmental Fate and Behavior

Bixafen is characterized by its high persistence in the environment.

- Soil: Bixafen is highly persistent in soil with slow degradation rates.[9][15] It is considered to
 be slightly mobile, with a potential to accumulate in soil after repeated applications.[9]
 Photolysis on soil surfaces is not a significant degradation pathway.[15]
- Water: Due to its persistence and slight mobility, **bixafen** may reach surface water through spray drift and runoff.[9] In aquatic systems, it is expected to partition into the sediment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. apps.who.int [apps.who.int]
- 2. Bixafen [sitem.herts.ac.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. biorxiv.org [biorxiv.org]
- 5. fao.org [fao.org]
- 6. Federal Register :: Bixafen; Pesticide Tolerances [federalregister.gov]
- 7. fsc.go.jp [fsc.go.jp]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. fao.org [fao.org]
- 11. Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bixafen exposure induces developmental toxicity in zebrafish (Danio rerio) embryos -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bixafen causes hepatotoxicity and pancreas toxicity in zebrafish (Danio rerio) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- To cite this document: BenchChem. [Toxicological and Ecotoxicological Profile of Bixafen: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1247100#toxicological-and-ecotoxicological-profile-of-bixafen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com